REACTION_SMILES
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[BH4-:29].[CH3:26][CH2:27][OH:28].[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[F:1][C:2]1([F:17])[CH2:3][N:4]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:5][CH2:6][C:7]1([OH:8])[OH:9].[NH2:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[Na+:30]>>[F:1][C:2]1([F:17])[CH2:3][N:4]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:5][CH2:6][CH:7]1[NH:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(O)(O)C(F)(F)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC(NCc2ccccc2)C(F)(F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |